A Technical Guide to Methyl 5-chloro-2-cyanobenzoate (CAS 439117-38-1): Synthesis, Properties, and Applications in Chemical R&D
A Technical Guide to Methyl 5-chloro-2-cyanobenzoate (CAS 439117-38-1): Synthesis, Properties, and Applications in Chemical R&D
Abstract: This guide provides an in-depth technical overview of Methyl 5-chloro-2-cyanobenzoate (CAS No. 439117-38-1), a key chemical intermediate for research and development. The document details the compound's physicochemical properties, spectral characteristics, and principal synthesis strategies, including a robust protocol based on the Sandmeyer reaction. It further explores the synthetic utility of its core functional groups and its potential applications in the fields of pharmaceutical and agrochemical development. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile building block.
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern drug discovery and materials science, the strategic selection of molecular scaffolds and intermediates is paramount. Methyl 5-chloro-2-cyanobenzoate is a substituted aromatic compound featuring three distinct and synthetically valuable functional groups: a methyl ester, a nitrile, and a chloro substituent. This trifecta of reactivity and modifiability makes it a highly versatile intermediate for constructing complex molecular architectures.
The benzonitrile moiety is a cornerstone in medicinal chemistry, serving as a precursor to amides, carboxylic acids, and amines, or acting as a stable, polar functional group capable of engaging in crucial hydrogen bonding interactions.[1] The methyl ester provides a readily transformable handle for creating amides or hydrolyzing to the parent carboxylic acid, while the chloro group offers a site for cross-coupling reactions or serves to modulate the electronic properties and metabolic stability of a target molecule.[2][3] This guide synthesizes the available technical data and established chemical principles to provide a practical framework for the synthesis and application of this important compound.
Physicochemical & Spectroscopic Profile
A thorough understanding of a compound's physical and analytical characteristics is fundamental to its successful application in a laboratory setting.
Core Properties
The key physicochemical identifiers and properties for Methyl 5-chloro-2-cyanobenzoate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 439117-38-1 | [4] |
| Molecular Formula | C₉H₆ClNO₂ | [5][6] |
| Molecular Weight | 195.61 g/mol | [6] |
| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)Cl)C#N | [5] |
| InChIKey | RGFRWPAIDRIKSH-UHFFFAOYSA-N | [5] |
| Physical Form | Solid (predicted) | [7] |
| Monoisotopic Mass | 195.00871 Da | [5] |
Predicted Spectroscopic Data
| Technique | Predicted Signature | Rationale & Key Features |
| ¹H NMR | δ ~8.0-7.5 ppm (3H, m): Aromatic protons. Expect a complex pattern (doublet, doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring. δ ~3.9 ppm (3H, s): Methyl ester protons (-OCH₃). | The chemical shifts and splitting patterns are dictated by the electronic effects and relative positions of the chloro, cyano, and ester groups on the aromatic ring. |
| ¹³C NMR | δ ~165 ppm: Ester carbonyl carbon. δ ~140-125 ppm: 6 aromatic carbons. δ ~117 ppm: Nitrile carbon (-C≡N). δ ~53 ppm: Methyl ester carbon (-OCH₃). | The spectrum will clearly distinguish the quaternary carbons (C-Cl, C-CN, C-COOCH₃) from the protonated aromatic carbons. |
| FT-IR | ν ~2230-2215 cm⁻¹: Strong, sharp C≡N stretch. ν ~1730-1715 cm⁻¹: Strong C=O stretch (ester). ν ~1250-1200 cm⁻¹: Strong C-O stretch (ester). ν ~1600, 1480 cm⁻¹: C=C stretching in the aromatic ring. | The infrared spectrum is dominated by the highly characteristic and intense absorbances of the nitrile and ester carbonyl groups.[10] |
| Mass Spec. (EI) | m/z 195/197 (M⁺): Molecular ion peak showing the characteristic ~3:1 isotopic pattern for one chlorine atom. m/z 164/166: Loss of -OCH₃. | Electron ionization will likely lead to fragmentation patterns corresponding to the loss of the methoxy group from the ester. |
Synthesis Strategies: A Tale of Two Pathways
The synthesis of Methyl 5-chloro-2-cyanobenzoate can be approached from multiple angles, primarily dictated by the availability and cost of starting materials. Two logical and robust pathways are the Sandmeyer reaction starting from an aniline derivative and palladium-catalyzed cyanation of an aryl halide.
The Sandmeyer reaction is a classic, high-yielding transformation that converts an aryl amine into an aryl nitrile via a diazonium salt intermediate.[11][12] This method is often preferred for its reliability and the accessibility of aniline precursors.
Detailed Protocol: Synthesis via Sandmeyer Reaction
This protocol describes a two-step process starting from 2-amino-5-chlorobenzoic acid.
Step A: Esterification to Methyl 2-amino-5-chlorobenzoate
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Reactor Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-5-chlorobenzoic acid (1.0 eq).
-
Reagent Addition: Add methanol (10-20 volumes) as the solvent. Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Reduce the volume of methanol under reduced pressure. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction & Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Methyl 2-amino-5-chlorobenzoate, which can be used in the next step without further purification.
Causality Note: The use of excess methanol serves as both solvent and reagent. The acidic catalyst is essential to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.
Step B: Diazotization and Sandmeyer Cyanation
-
Diazotization:
-
Suspend Methyl 2-amino-5-chlorobenzoate (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Trustworthiness Note: Maintaining a low temperature is critical as aryl diazonium salts are thermally unstable and can decompose, reducing yield and creating impurities.[13]
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
-
Isolation and Purification:
-
Cool the reaction mixture and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford pure Methyl 5-chloro-2-cyanobenzoate.
-
Key Chemical Transformations & Synthetic Utility
The value of Methyl 5-chloro-2-cyanobenzoate lies in the orthogonal reactivity of its functional groups, allowing for selective transformations that build molecular complexity.
-
Nitrile Group Transformations: The cyano group is a versatile precursor. It can undergo controlled partial hydrolysis to form a primary amide or complete hydrolysis under harsher acidic or basic conditions to yield a carboxylic acid.[1] Furthermore, the nitrile can be reduced to a primary amine (an aminomethyl group) using powerful reducing agents like lithium aluminum hydride or catalytic hydrogenation, providing a key linker for further derivatization.[1]
-
Ester Group Transformations: The methyl ester can be readily hydrolyzed to the corresponding 5-chloro-2-cyanobenzoic acid, which can then be converted to a more reactive acid chloride for amide coupling reactions.[14] Alternatively, it can undergo aminolysis to form various amides directly.
These transformations enable researchers to rapidly generate a library of analogues from a single intermediate, which is a critical workflow in structure-activity relationship (SAR) studies for optimizing lead compounds in drug discovery.
Applications in Research and Development
While specific, publicly documented applications of CAS 439117-38-1 are limited, its structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science.[15][16]
-
Pharmaceutical Synthesis: Halogenated aromatic esters and nitriles are indispensable intermediates for synthesizing Active Pharmaceutical Ingredients (APIs).[2][15] The structure of Methyl 5-chloro-2-cyanobenzoate makes it an ideal precursor for compounds where a 1,2,4-substitution pattern is required for biological activity, such as in the development of enzyme inhibitors or receptor antagonists.[1][17]
-
Agrochemicals: Many modern herbicides and pesticides are built upon substituted aromatic cores.[16] The reactivity of this compound allows for modifications that could lead to the discovery of new crop protection agents.
-
Materials Science: Benzonitrile derivatives are used as precursors for advanced polymers and organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).[15] The chloro and cyano groups can influence the electronic properties of these materials.
Safety & Handling
As no specific safety data sheet (SDS) is widely available for Methyl 5-chloro-2-cyanobenzoate, a conservative approach based on analogous compounds is required. Related structures like Methyl 2-chloro-5-cyanobenzoate and Methyl 2-amino-5-chlorobenzoate carry GHS warnings for skin irritation, serious eye irritation, respiratory irritation, and being harmful if swallowed.[7][18][19]
| Hazard Category | Precautionary Measures |
| Exposure Controls | Use only in a well-ventilated area, preferably within a chemical fume hood. |
| Personal Protection | Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[19][20] |
| Inhalation | Avoid breathing dust, fumes, or vapors.[19] |
| Skin/Eye Contact | Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.[21] |
| Ingestion | Do not ingest. If swallowed, seek immediate medical attention. |
| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations.[20] |
Conclusion
Methyl 5-chloro-2-cyanobenzoate stands as a potent and versatile chemical intermediate. Its value is derived from the strategic placement of three synthetically tractable functional groups on a stable aromatic core. Through well-established synthetic protocols such as the Sandmeyer reaction, this compound can be reliably prepared and subsequently elaborated into a diverse array of more complex molecules. For researchers in pharmaceutical, agrochemical, and materials science, this compound represents a valuable tool for accelerating discovery and innovation.
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